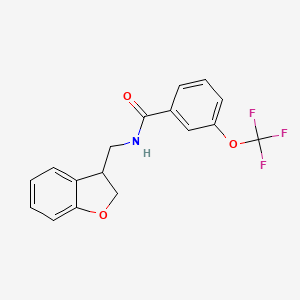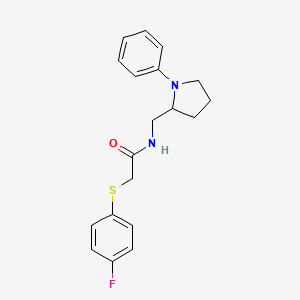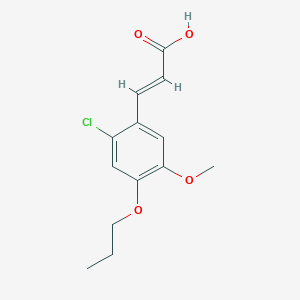![molecular formula C19H13ClO3 B2473535 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 329234-64-2](/img/structure/B2473535.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone” is a complex organic molecule. It contains a naphthoquinone moiety, which is a type of quinone with a two-ringed structure. Quinones are often involved in electron transfer processes in chemistry and biology . The compound also contains a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
Again, without specific data, I can only speculate that the compound likely has a planar structure due to the conjugated pi system in the naphthoquinone moiety. The presence of the chlorine atom might introduce some polarity to the molecule .Chemical Reactions Analysis
Quinones, including naphthoquinones, are known to undergo redox reactions, particularly in biological systems. They can also participate in addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinones are typically crystalline solids at room temperature, and they may be colored due to their conjugated pi systems .Aplicaciones Científicas De Investigación
Quantum Chemical Calculations in Corrosion Inhibition
A study by Zarrouk et al. (2014) explored the use of quantum chemical calculations to understand the inhibition efficiency of quinoxalines compounds, including one similar to the requested compound, as corrosion inhibitors for copper in nitric acid media. This approach helps in determining the relationship between molecular structures and inhibition efficiencies, providing valuable insights for industrial applications (Zarrouk et al., 2014).
Electro-Fenton Degradation of Antimicrobials
In the context of environmental chemistry, the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems was investigated by Sirés et al. (2007). Although the specific chemical compound was not directly studied, the methodology and insights from this research are relevant to the degradation processes of complex organic compounds (Sirés et al., 2007).
Reactivity Toward Nucleophiles and Oxidative Stress
Research by Amaro et al. (1996) delved into the reactivity of PCB-derived quinones, including chlorophenyl benzoquinones, with nitrogen and sulfur nucleophiles. The study's findings contribute to understanding the toxicological impacts of such compounds and may be relevant to the health and safety aspects of handling 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone (Amaro et al., 1996).
Catalysis in Organic Synthesis
In organic synthesis, the compound's derivatives have been utilized as catalysts. For instance, Salari et al. (2017) demonstrated the use of a related compound in the diastereoselective synthesis of complex organic structures, highlighting its potential as a catalyst in synthetic chemistry (Salari et al., 2017).
X-ray Mapping in Heterocyclic Design
The application of X-ray mapping in heterocyclic design, as discussed by Mazina et al. (2004), involves the structural study of compounds, including those similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone. Such analyses are critical in understanding the molecular structure and designing new molecules (Mazina et al., 2004).
Catalytic Oxidation in Chemical Production
The compound's role in the catalytic oxidation of 2-methylnaphthalene, an important chemical process, was investigated by Zang et al. (2020). This study highlights the compound's relevance in industrial chemistry for producing significant chemical products like 2-methylnaphthoquinone (Zang et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-11-16(10-17(21)12-6-8-13(20)9-7-12)19(23)15-5-3-2-4-14(15)18(11)22/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNAUYVYMKGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

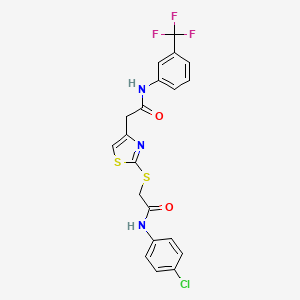
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)
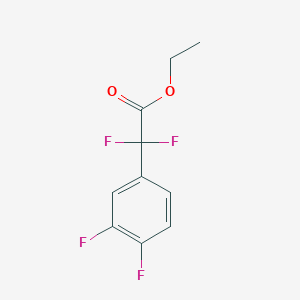
![3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473461.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

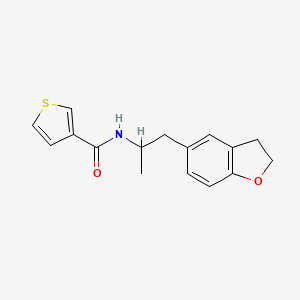

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)
